Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable diol with a methoxy-substituted carbonyl compound in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The methoxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate: Similar spirocyclic structure but lacks the methoxy and methyl substitutions.
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate: Similar structure but different substitution pattern.
Uniqueness
Methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16O5 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 4-methoxy-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O5/c1-9(8(11)13-3)10(15-9)4-5-14-6-7(10)12-2/h7H,4-6H2,1-3H3 |
InChI Key |
CNPGQUWDZVLWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCOCC2OC)C(=O)OC |
Origin of Product |
United States |
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